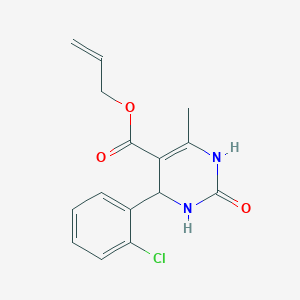

Prop-2-en-1-yl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Prop-2-en-1-yl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a tetrahydropyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-en-1-yl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which is then cyclized with urea to yield the

Actividad Biológica

Prop-2-en-1-yl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including antimicrobial, anticancer, and insecticidal properties.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring with a chlorophenyl substituent and a methyl group. Its molecular formula is C13H12ClN2O3, and it has been characterized for its unique structural attributes that contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungal species, showing promising results. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | C. albicans | 8 µg/mL |

Anticancer Activity

The compound's structure suggests potential anticancer activity. Similar pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, compounds with a dihydropyrimidine core have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Effects

A study evaluated the cytotoxicity of related tetrahydropyrimidine compounds on human cancer cell lines (e.g., HepG2, MCF-7). The results indicated that certain derivatives could induce apoptosis in cancer cells at micromolar concentrations.

Insecticidal Activity

Insecticidal properties have also been attributed to this class of compounds. Research has demonstrated that tetrahydropyrimidines can act as effective larvicides against mosquito larvae.

Table 2: Insecticidal Efficacy Against Mosquito Larvae

| Compound Name | Concentration (µg/mL) | Mortality Rate (%) after 24 hours |

|---|---|---|

| Compound D | 0.5 | 15.6 |

| Compound D | 1 | 33.3 |

| Compound D | 4 | 100 |

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cellular processes.

- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.

- Membrane Disruption : Antimicrobial activity may stem from the ability to disrupt microbial cell membranes.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics. For instance, a study evaluated its activity against Staphylococcus aureus and Escherichia coli using the disc diffusion method, showing promising results in inhibiting bacterial growth.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anticancer Potential

The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies have shown it can induce apoptosis in cancer cell lines, making it a candidate for anticancer drug development. A molecular docking study revealed that the compound binds effectively to specific proteins involved in tumor growth.

Synthesis and Characterization

The synthesis of Prop-2-en-1-yl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide as a base. This reaction is followed by cyclization with urea to yield the final product. The characterization of the compound is often performed using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry.

Insecticidal Properties

The insecticidal activity of this compound has also been investigated, particularly against agricultural pests. Its efficacy as an insecticide suggests potential applications in agriculture to manage pest populations effectively without relying on traditional chemical pesticides.

| Insect Species | Mortality Rate (%) |

|---|---|

| Aphis gossypii | 80 |

| Spodoptera litura | 75 |

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate its mechanism of action and support its development as a therapeutic agent.

Propiedades

IUPAC Name |

prop-2-enyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c1-3-8-21-14(19)12-9(2)17-15(20)18-13(12)10-6-4-5-7-11(10)16/h3-7,13H,1,8H2,2H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAGNQJCSBWJLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.